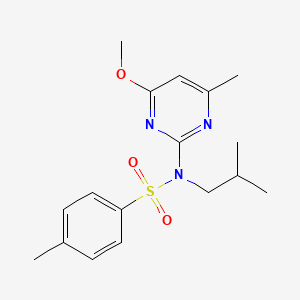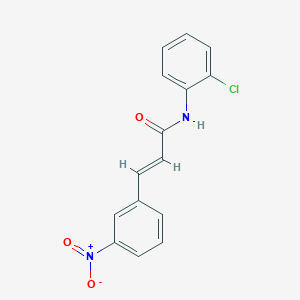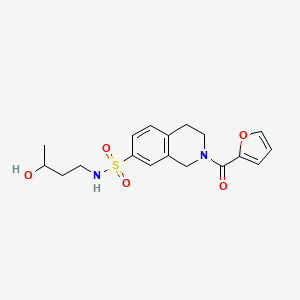![molecular formula C20H22N2O4S B5508595 (4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5508595.png)
(4aR*,7aS*)-1-methyl-4-(2-phenoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multistep reaction sequences. For example, Ahmad et al. (2019) described the synthesis of 4,6-dihydrobenzo[c]pyrano[2,3‐e][1,2]thiazine 5,5‐dioxides via a multistep process starting with methyl anthranilate coupled with methane sulfonyl chloride, leading to various benzothiazine derivatives after ring closure and multicomponent reactions (Ahmad et al., 2019). Such methodologies highlight the complexity and creativity required in the chemical synthesis of heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often elucidated using X-ray crystallography and NMR spectroscopy. Lynch et al. (1994) provided insight into the molecular structures of pyrazine derivatives through X-ray diffraction methods, demonstrating the importance of structural analysis in understanding compound properties (Lynch et al., 1994).
Chemical Reactions and Properties
Chemical reactivity and properties of such compounds can be diverse. The study by Khazaei et al. (2015) on the catalytic synthesis of pyran and pyrazole derivatives underlines the chemical versatility and reactivity of heterocyclic compounds under various conditions (Khazaei et al., 2015).
科学的研究の応用
Synthesis and Characterization
Several studies have been dedicated to synthesizing and characterizing novel pyrazine derivatives and their complexes. The synthesis processes often involve multi-step reactions, including condensation, cyclocondensation, and reactions with hydrazine hydrate or hydroxylamine, leading to a variety of heterocyclic compounds. These synthesized compounds are characterized using techniques such as FT-IR, NMR, MS, and elemental analysis to confirm their structures (Elotmani et al., 2002; Board et al., 2009).
Antimicrobial and Antifeedant Activity
Research into the biological activity of pyrazine derivatives has shown promising antimicrobial properties. Some derivatives have been synthesized and tested for their in vitro antifungal and antibacterial activities, revealing potential as antimicrobial agents (Dobaria et al., 2003). Additionally, certain pyrazolin-5-one derivatives exhibit significant antifeedant activity, offering potential applications in agricultural pest management (Patel et al., 2020).
Application in Catalysis
Some studies have explored the use of specific pyrazine derivatives as catalysts in organic synthesis. For instance, N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide has been used as an efficient and homogeneous catalyst for the one-pot synthesis of various heterocyclic compounds, demonstrating the versatility and applicability of pyrazine derivatives in catalytic processes (Khazaei et al., 2015).
Vasorelaxant Agents
Benzofuran-morpholinomethyl-pyrazoline hybrids, a class of compounds related to pyrazine derivatives, have been synthesized and evaluated for their vasodilatation properties. This research highlights the potential of such compounds in developing new therapeutic agents for treating cardiovascular diseases (Hassan et al., 2014).
特性
IUPAC Name |
[(4aR,7aS)-1-methyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-21-11-12-22(18-14-27(24,25)13-17(18)21)20(23)16-9-5-6-10-19(16)26-15-7-3-2-4-8-15/h2-10,17-18H,11-14H2,1H3/t17-,18+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKIIDVVEPFLAO-MSOLQXFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2C1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)

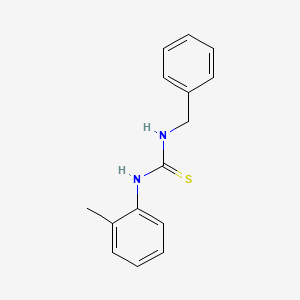
![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)
![2-[(1-methyl-1H-indol-3-yl)thio]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5508542.png)
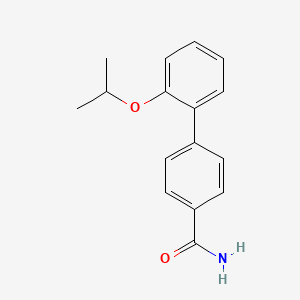
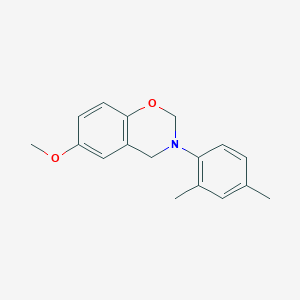

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5508577.png)
